3,5-Diethyl-4-iodo-1H-pyrazole

Overview

Description

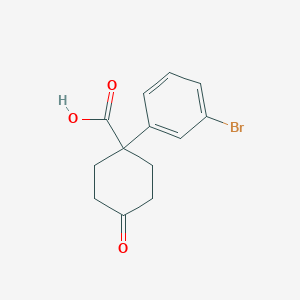

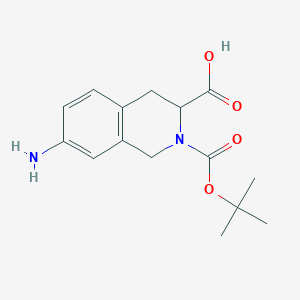

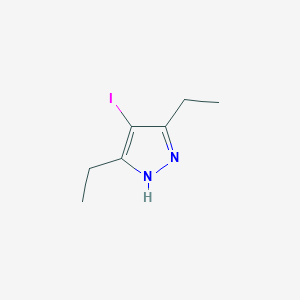

“3,5-Diethyl-4-iodo-1H-pyrazole” is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Molecular Structure Analysis

The molecular weight of “3,5-Diethyl-4-iodo-1H-pyrazole” is 250.08 . The IUPAC name is 3,5-diethyl-4-iodo-1H-pyrazole and the InChI code is 1S/C7H11IN2/c1-3-5-7(8)6(4-2)10-9-5/h3-4H2,1-2H3,(H,9,10) .Physical And Chemical Properties Analysis

“3,5-Diethyl-4-iodo-1H-pyrazole” is a solid at room temperature . More specific physical and chemical properties are not mentioned in the search results.Scientific Research Applications

Medicinal Chemistry

Pyrazoles, including 3,5-Diethyl-4-iodo-1H-pyrazole, have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals .

Drug Discovery

In the field of drug discovery, pyrazoles are often used due to their diverse biological activities. They have been found to have antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .

Agrochemistry

Pyrazoles are also used in agrochemistry . While the specific applications of 3,5-Diethyl-4-iodo-1H-pyrazole in this field are not mentioned, it’s likely that they could be used in the development of new pesticides or herbicides.

Coordination Chemistry

In coordination chemistry, pyrazoles are often used as ligands . They can coordinate with a variety of metals to form complex structures.

Organometallic Chemistry

Pyrazoles, including 3,5-Diethyl-4-iodo-1H-pyrazole, are also used in organometallic chemistry . They can form organometallic compounds, which have applications in catalysis and materials science.

Synthesis of Heterobiaryls

4-Iodopyrazole, a related compound, has been used in an indium-mediated synthesis of heterobiaryls . It’s possible that 3,5-Diethyl-4-iodo-1H-pyrazole could be used in a similar manner.

Antioxidant and Antimicrobial Potential

The incorporation of pyrazole derivatives into heterocyclic compounds has been explored for its antioxidant and antimicrobial potential. This suggests that 3,5-Diethyl-4-iodo-1H-pyrazole could also have similar applications.

Inhibitors of c-Met

4-Iodopyrazole has been used in the synthesis of compounds that act as inhibitors of c-Met . Given the structural similarity, 3,5-Diethyl-4-iodo-1H-pyrazole could potentially be used in a similar way.

Safety and Hazards

Future Directions

Pyrazoles, including “3,5-Diethyl-4-iodo-1H-pyrazole”, hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture . They have garnered substantial interest from researchers due to their diverse biological activities . The future directions in the research of pyrazoles involve advancing the methodologies and applications of pyrazole derivatives .

Mechanism of Action

Target of Action

Similar compounds such as 4-iodopyrazole have been found to interact with enzymes like alcohol dehydrogenase 1c, 1b, 1a, and mycocyclosin synthase . These enzymes play crucial roles in metabolic processes, including alcohol metabolism and the synthesis of mycocyclosin, a compound produced by Mycobacterium tuberculosis .

Mode of Action

For instance, 4-Iodopyrazole has been found to catalyze C-C bond formation between the carbons ortho to the phenolic hydroxyl of cyclo(L-tyr-L-tyr) (cYY), producing mycocyclosin . This suggests that 3,5-Diethyl-4-iodo-1H-pyrazole might also interact with its targets to catalyze specific biochemical reactions.

Biochemical Pathways

Additionally, its potential interaction with Mycocyclosin synthase suggests it could affect the synthesis of mycocyclosin .

Result of Action

Based on the known targets of similar compounds, it’s plausible that it could influence metabolic processes and potentially exhibit antimicrobial activity against mycobacterium tuberculosis .

properties

IUPAC Name |

3,5-diethyl-4-iodo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-3-5-7(8)6(4-2)10-9-5/h3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJYPQZKGXFVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)CC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619266 | |

| Record name | 3,5-Diethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Diethyl-4-iodo-1H-pyrazole | |

CAS RN |

390356-27-1 | |

| Record name | 3,5-Diethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612777.png)